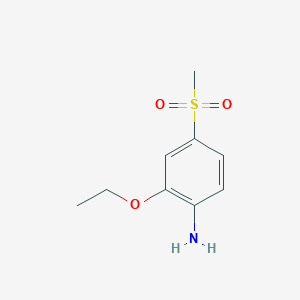

2-Ethoxy-4-(methylsulfonyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Research

Aniline derivatives are a cornerstone of chemical research and industry. uni.lunih.gov They are integral to the synthesis of numerous materials, including polymers like polyurethanes, dyes, and pigments. uni.lu In the realm of materials science, substituted anilines are investigated for their potential in creating organic materials with specific electronic and optical properties. uni.lu

Furthermore, the aniline scaffold is a common feature in many pharmaceuticals. uni.lunih.gov The amino group of aniline provides a convenient handle for further chemical modifications, allowing for the construction of complex molecules with desired biological activities. uni.lunih.gov The versatility of aniline and its derivatives makes them a subject of continuous investigation in organic synthesis, medicinal chemistry, and materials science. nih.govnih.gov

Role of Ethoxy and Methylsulfonyl Moieties in Organic Chemistry

The ethoxy and methylsulfonyl groups are important functional moieties that impart specific properties to a molecule.

The ethoxy group (-OCH2CH3), a type of ether, can influence a molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The introduction of an ethoxy group can increase lipophilicity, which may enhance a compound's ability to cross biological membranes.

The methylsulfonyl group (-SO2CH3) is a key pharmacophore found in many therapeutic agents. nih.gov This group is known to be metabolically stable and can improve the solubility of a molecule. Its ability to act as a hydrogen bond acceptor can also contribute to the binding affinity of a drug to its target. nih.gov The incorporation of a 4-(methylsulfonyl)aniline (B1202210) pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or even increase their anti-inflammatory activity. nih.gov

Structural Features and Nomenclature of 2-Ethoxy-4-(methylsulfonyl)aniline

The chemical structure of this compound consists of a central benzene (B151609) ring substituted with three functional groups:

An amino group (-NH2) at position 1.

An ethoxy group (-OCH2CH3) at position 2.

A methylsulfonyl group (-SO2CH3) at position 4.

The systematic IUPAC name for this compound is This compound . uni.lunih.gov The numbering of the benzene ring starts from the carbon atom attached to the primary functional group, which in this case is the amino group, defining it as an aniline derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H13NO3S | uni.lunih.gov |

| Molecular Weight | 215.27 g/mol | uni.lu |

| XLogP3 | 1.4 | uni.lu |

| Hydrogen Bond Donor Count | 1 | uni.lu |

| Hydrogen Bond Acceptor Count | 4 | uni.lu |

| Rotatable Bond Count | 3 | uni.lu |

| Exact Mass | 215.061611 g/mol | uni.lu |

Overview of Research Areas Pertaining to Substituted Anilines

Substituted anilines are a broad class of compounds with diverse research applications. In medicinal chemistry, they serve as crucial intermediates in the synthesis of various drugs. mlunias.com For instance, the closely related compound, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), is a key pharmacophoric fragment for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a target in anti-angiogenic cancer therapy. nih.gov This highlights the potential of ethoxy- and sulfonyl-substituted anilines as building blocks for targeted therapeutics.

In organic synthesis, the development of efficient methods for the preparation of substituted anilines is an active area of research. researchgate.net The regioselective introduction of functional groups onto the aniline ring is crucial for accessing specific isomers with desired properties.

Furthermore, in materials science, aniline derivatives are polymerized to create conductive polymers and other functional materials with applications in electronics and sensor technology.

While specific research focused solely on this compound is limited in publicly available literature, its structural similarity to pharmacologically relevant compounds suggests its potential as a valuable intermediate in drug discovery and a subject for future investigation. nih.govnih.gov

Properties

IUPAC Name |

2-ethoxy-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-9-6-7(14(2,11)12)4-5-8(9)10/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCNXWQZWDDPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340042-17-2 | |

| Record name | 2-ethoxy-4-(methylsulfonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 4 Methylsulfonyl Aniline

Nucleophilic Characteristics of the Aniline (B41778) Moiety

The amino group of the aniline moiety in 2-Ethoxy-4-(methylsulfonyl)aniline serves as a primary site for nucleophilic reactions. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

Aniline and its derivatives are well-known to undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, which contain an azomethine or imine group (-C=N-). elixirpublishers.comiosrjournals.org This reaction is a cornerstone of imine chemistry and proceeds through a two-step mechanism: the formation of a carbinolamine intermediate followed by its dehydration. eijppr.com

The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon. researchgate.net The reaction is often catalyzed by acid or base and can be driven to completion by the removal of water. iosrjournals.org The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and has applications in various fields of chemical synthesis. researchgate.net

A general representation of Schiff base formation is shown below:

R-CHO (Aldehyde) + Ar-NH₂ (Aniline derivative) ⇌ R-CH=N-Ar (Schiff Base) + H₂O

The nucleophilic nitrogen of the aniline group in this compound can readily participate in acylation and alkylation reactions.

Acylation: This involves the reaction of the aniline with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The strong electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for acylation compared to unsubstituted aniline.

Alkylation: The amino group can also be alkylated using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atom. Similar to acylation, the reduced nucleophilicity of the aniline due to the methylsulfonyl group can influence the reaction conditions required for successful alkylation.

The aniline moiety, despite the deactivating effect of the methylsulfonyl group, can still react with various electrophiles. The electron-donating ethoxy group helps to activate the ring towards electrophilic attack, albeit to a lesser extent than in anilines without strongly deactivating groups. The directing effects of the substituents will govern the position of electrophilic substitution on the aromatic ring.

Reactivity of the Methylsulfonyl Group

While the sulfone group itself is generally stable, under certain conditions, particularly in nucleophilic aromatic substitution (SNAAr) reactions, it can act as a leaving group. However, this typically requires a strongly activated aromatic ring and potent nucleophiles. The presence of the electron-donating ethoxy group might make such a displacement more challenging compared to rings with multiple electron-withdrawing groups.

The primary role of the methylsulfonyl group in this compound is its function as a strong electron-withdrawing group. This has several important consequences for the molecule's reactivity:

Deactivation of the Aromatic Ring: The sulfonyl group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. This means that reactions with electrophiles will be slower compared to unsubstituted benzene or aniline.

Acidity of the N-H Protons: The electron-withdrawing nature of the methylsulfonyl group increases the acidity of the protons on the amino group, making them more easily removed by a base.

Influence on Nucleophilicity: As previously mentioned, it reduces the nucleophilicity of the amino group, affecting the rates of reactions such as acylation, alkylation, and condensation.

The interplay between the electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group creates a unique electronic environment within the this compound molecule, dictating its specific chemical reactivity and making it a versatile building block in organic synthesis.

Table of Interactive Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃S | uni.lunih.gov |

| Monoisotopic Mass | 215.06161 Da | uni.lu |

| Predicted XlogP | 0.8 | uni.lu |

Transformations Involving the Ethoxy Group

The ethoxy group, an ether linkage to the aromatic ring, can undergo specific reactions, primarily cleavage, and also exerts a significant influence on the reactivity of the benzene ring.

Cleavage and Modification Reactions

The cleavage of the ether bond in this compound, which would result in the formation of 2-hydroxy-4-(methylsulfonyl)aniline, is a reaction that can be achieved under specific and often harsh conditions. Generally, aromatic ethers are known for their relative stability. However, they can be cleaved by strong acids, most effectively by hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of this cleavage typically follows an S_N2 pathway. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). Subsequently, the halide anion (Br- or I-), a good nucleophile, attacks the ethyl group, leading to the formation of the corresponding ethyl halide and the phenol.

Table 1: General Conditions for Aromatic Ether Cleavage

| Reagent | Conditions | Products |

|---|---|---|

| HBr | High temperature, concentrated acid | 2-Hydroxy-4-(methylsulfonyl)aniline, Bromoethane |

| HI | High temperature, concentrated acid | 2-Hydroxy-4-(methylsulfonyl)aniline, Iodoethane |

This table represents general conditions for aromatic ether cleavage and is applicable to this compound based on established chemical principles.

Modification of the ethoxy group without cleavage is less common but could potentially involve reactions on the ethyl chain, such as radical halogenation. However, such reactions would likely be unselective due to the presence of the activated aromatic ring and the amine group.

Influence on Aromatic Ring Reactivity

The ethoxy group is a powerful activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring through resonance, specifically at the ortho and para positions. This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.

In the case of this compound, the directing effects of the three substituents must be considered. The ethoxy and amino groups are both ortho, para-directing and activating, while the methylsulfonyl group is a meta-directing and strongly deactivating group.

The positions on the ring relative to the substituents are as follows:

Position 1: Amino group (-NH2)

Position 2: Ethoxy group (-OC2H5)

Position 3: Ortho to the ethoxy group and meta to the amino and methylsulfonyl groups.

Position 4: Methylsulfonyl group (-SO2CH3)

Position 5: Para to the ethoxy group and ortho to the methylsulfonyl group and meta to the amino group.

Position 6: Ortho to the amino group and meta to the ethoxy and methylsulfonyl groups.

The powerful activating and ortho, para-directing effects of the amino and ethoxy groups will dominate the deactivating, meta-directing effect of the methylsulfonyl group. Therefore, electrophilic substitution is most likely to occur at the positions activated by both the amino and ethoxy groups, which are positions 3 and 5. Steric hindrance from the adjacent ethoxy group might slightly disfavor substitution at position 3, potentially making position 5 the most reactive site for electrophilic attack.

Intramolecular Cyclization and Rearrangement Pathways

While there is limited direct evidence in the literature for intramolecular cyclization or rearrangement reactions specifically involving this compound, the structural motifs present in the molecule suggest potential pathways for such transformations under suitable conditions.

Aniline derivatives, particularly those with ortho-substituents, can participate in a variety of cyclization reactions to form heterocyclic systems. For instance, reactions involving the amino group and a suitably functionalized ortho-substituent can lead to the formation of benzoxazoles or other related heterocycles. However, in the case of this compound, the ethoxy group is relatively unreactive for direct participation in cyclization with the adjacent amino group without prior modification.

Rearrangement reactions of substituted anilines are also known, such as the Hofmann-Martius rearrangement (migration of an alkyl group from the nitrogen to the aromatic ring under acidic conditions) or the Bamberger rearrangement (acid-catalyzed rearrangement of phenylhydroxylamines to aminophenols). For this compound, these specific rearrangements are not directly applicable without prior modification of the amino group.

However, it is conceivable that derivatives of this compound could undergo such reactions. For example, if the aniline nitrogen were to be alkylated or acylated, subsequent rearrangement or cyclization reactions could be envisioned. Research on related 2-alkoxy-4-sulfonylanilines has shown their utility as precursors in the synthesis of more complex heterocyclic structures, often involving multi-step sequences where the aniline and alkoxy functionalities are modified to facilitate cyclization.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-(methylsulfonyl)aniline |

| Bromoethane |

| Iodoethane |

| Boron tribromide |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a comprehensive picture of the connectivity and electronic environment of 2-Ethoxy-4-(methylsulfonyl)aniline can be constructed.

¹H NMR for Proton Environment and Coupling Analysis

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to coupling with each other. The aromatic protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns influenced by the electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group. The amino (NH₂) protons usually appear as a broad singlet.

In a related compound, 2-butylthioaniline, the incorporation of the butylthio group, which is less electron-donating than an alkoxy group, causes a downfield shift of the ortho proton from δ 7.00 to δ 7.21 ppm, indicating an electron-withdrawing effect in this specific context. researchgate.netresearchgate.net The chemical shifts of aniline (B41778) protons are well-documented and serve as a basis for comparison. researchgate.netchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 7.20 - 7.50 | m | - |

| Aromatic H | 6.80 - 7.00 | m | - |

| -OCH₂CH₃ | 4.00 - 4.20 | q | 7.0 |

| -NH₂ | 3.50 - 4.50 | br s | - |

| -SO₂CH₃ | 3.00 - 3.20 | s | - |

Note: Predicted data is based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton and Electronic Distribution

For comparison, in unsubstituted aniline, the ¹³C NMR chemical shifts are sensitive to the orientation of the amino group. mdpi.com In 2-butylthioaniline, the carbon ortho to the butylthio group is shifted downfield to δ 134.5 ppm from δ 128.8 ppm in aniline, indicating the electron-withdrawing nature of the alkylthio group in that system. researchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-NH₂ | 145.0 - 150.0 |

| Aromatic C-OR | 140.0 - 145.0 |

| Aromatic C-SO₂R | 130.0 - 135.0 |

| Aromatic CH | 110.0 - 130.0 |

| -OCH₂CH₃ | 63.0 - 68.0 |

| -SO₂CH₃ | 43.0 - 48.0 |

Note: Predicted data is based on typical chemical shift ranges and substituent effects. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.eduresearchgate.netscience.gov For this compound, a key correlation would be observed between the methyl and methylene protons of the ethoxy group. Correlations between adjacent aromatic protons would also help to definitively assign their positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) establishes one-bond correlations between protons and the carbons to which they are directly attached. science.govcolumbia.eduyoutube.com This technique would unequivocally link the proton signals of the ethoxy and methylsulfonyl groups to their corresponding carbon signals. It would also connect the aromatic proton signals to their respective carbon atoms in the benzene ring.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Electronic Effects

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.orgthermofisher.com The FT-IR spectrum of this compound would exhibit distinct absorption bands corresponding to the various bonds and functional groups within the molecule.

The presence of the amino (NH₂) group would be indicated by N-H stretching vibrations, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and methyl groups would be observed around 2850-3100 cm⁻¹. The strong, asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group are expected in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C-O stretching of the ethoxy group would likely appear in the 1200-1250 cm⁻¹ range. Aromatic C=C stretching vibrations are typically found in the 1450-1600 cm⁻¹ region. researchgate.net The positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring. For instance, the electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group can affect the bond strengths and, consequently, the vibrational frequencies of the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides insights into the electronic transitions occurring within a molecule when it absorbs ultraviolet or visible light.

Chromophoric Analysis and Electronic Transitions

The UV-Vis spectrum of this compound is primarily determined by the chromophoric system of the substituted benzene ring. The aniline moiety itself is a chromophore, and its absorption characteristics are significantly modified by the presence of the ethoxy and methylsulfonyl substituents. The ethoxy group, being an auxochrome with lone pairs of electrons on the oxygen atom, can donate electron density to the aromatic ring through resonance. This typically results in a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary absorption bands of the benzene ring.

Conversely, the methylsulfonyl group is an electron-withdrawing group, which can also influence the electronic transitions. The interaction between the electron-donating amino and ethoxy groups and the electron-withdrawing methylsulfonyl group can lead to intramolecular charge-transfer (ICT) transitions. These ICT bands are often broad and can extend into the longer wavelength region of the UV or even the visible spectrum, depending on the strength of the donor-acceptor interaction. The specific wavelengths (λmax) of these absorption bands provide information about the energy gaps between the electronic ground state and excited states of the molecule.

Solvatochromic Effects

Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved changes. This phenomenon, observable through UV-visible spectroscopy, is contingent on the differential solvation of the molecule's ground and excited electronic states and is particularly prominent in compounds with a significant change in dipole moment upon electronic transition. researchgate.net

A review of the current scientific literature did not yield specific studies on the solvatochromic behavior of this compound. Such a study would involve recording the compound's absorption spectra in a series of solvents with varying polarities. The resulting data could be analyzed using models like the Lippert-Mataga or Kamlet-Taft equations to quantify the solvent's effect on the electronic transitions and to estimate the change in the molecule's dipole moment between the ground and excited states. researchgate.net This analysis would provide valuable information about the intramolecular charge transfer characteristics of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of chemical compounds. nih.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a molecule with a high degree of confidence. nih.gov

For this compound (Molecular Formula: C₉H₁₃NO₃S), the predicted monoisotopic mass is 215.06161 Da. uni.lu HRMS analysis would aim to experimentally verify this mass with low ppm (parts per million) error. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS), a form of HRMS, is used for fragmentation analysis. nih.gov In this process, the molecular ion (or a specific adduct) is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The pattern of fragmentation provides a structural fingerprint of the molecule, helping to confirm the connectivity of its atoms and the identity of its functional groups. nih.gov While specific experimental fragmentation data for this compound is not detailed in the searched literature, predicted data for various adducts provides insight into the expected m/z values in an HRMS experiment. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 216.06889 |

| [M+Na]⁺ | 238.05083 |

| [M-H]⁻ | 214.05433 |

| [M+K]⁺ | 254.02477 |

| [M+NH₄]⁺ | 233.09543 |

This table presents predicted mass-to-charge ratios (m/z) for common adducts of this compound, as would be detected by High-Resolution Mass Spectrometry. The data is sourced from computational predictions.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct a detailed electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. mdpi.commdpi.com

A search of the available scientific databases did not locate a published single-crystal X-ray structure for this compound. If such an analysis were performed, it would provide unambiguous confirmation of the compound's molecular structure. Furthermore, SC-XRD data would reveal crucial information about the molecule's conformation in the solid state and the nature of its intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis

Charge Distribution and Atomic Partial Charges:There are no published studies detailing the calculated atomic partial charges on the constituent atoms of 2-Ethoxy-4-(methylsulfonyl)aniline.

Further research in the field of computational chemistry may, in the future, include investigations into this compound, at which point a detailed article as requested could be generated.

Molecular Electrostatic Potential (MEP) Mapping

In an MEP map, different colors correspond to varying electrostatic potential values. Typically, red areas indicate regions of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue areas represent electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack. Green regions denote areas with a neutral or near-zero potential. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline (B41778) group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites are the most probable centers for electrophilic interactions. The hydrogen atoms, particularly those of the amine group and the aromatic ring, would exhibit a positive potential (blue), identifying them as sites for nucleophilic interactions. nih.gov This visual representation of charge distribution is invaluable for predicting how the molecule will interact with other chemical species.

Interactive Data Table: Predicted MEP Regions for this compound

| Molecular Region | Predicted Electrostatic Potential | Inferred Reactivity |

| Sulfonyl Group (Oxygen atoms) | Negative (Red) | Electrophilic Attack |

| Aniline Group (Nitrogen atom) | Negative (Red) | Electrophilic Attack |

| Aromatic Ring (Hydrogen atoms) | Positive (Blue) | Nucleophilic Attack |

| Amino Group (Hydrogen atoms) | Positive (Blue) | Nucleophilic Attack |

Spectroscopic Property Prediction

Theoretical Vibrational Frequencies and IR Spectra

Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the vibrational frequencies of a molecule. These predicted frequencies can then be correlated with experimental Infrared (IR) and Raman spectra to assign specific vibrational modes to the observed absorption bands. For this compound, a detailed vibrational analysis helps in understanding its structural characteristics.

A normal coordinate analysis, often aided by scaled quantum mechanical force field methodologies, allows for a precise interpretation of the vibrational spectrum. rsc.org The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net The vibrational modes of this compound would include stretching, bending, and torsional motions of its constituent functional groups, such as the N-H stretching of the aniline group, C-H stretching of the ethoxy and methyl groups, and the characteristic symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aniline (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Aniline (N-H) | Bending | 1590 - 1650 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1180 |

| Ethoxy (C-O-C) | Asymmetric Stretching | 1200 - 1270 |

| Aromatic Ring (C-H) | Stretching | 3000 - 3100 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

Computed UV-Vis Spectra and Electronic Transitions

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis) of molecules. rsc.org These calculations provide information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, understanding these transitions is key to characterizing its electronic properties.

The calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The electronic transitions in this compound are expected to be π → π* and n → π* transitions, primarily involving the aromatic ring and the lone pairs on the nitrogen and oxygen atoms. The substituents on the benzene (B151609) ring, namely the ethoxy and methylsulfonyl groups, significantly influence the energy of these transitions and thus the position of the absorption maxima. rsc.org

GIAO Method for NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. liverpool.ac.uk This method provides theoretical predictions of ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. researchgate.net

For this compound, GIAO calculations can predict the chemical shifts of each unique proton and carbon atom in the molecule. These theoretical values, when compared with experimental NMR data, can confirm the molecular structure and provide insights into the electronic environment of the nuclei. researchgate.netrug.nl The chemical shifts are sensitive to the electron density around the nucleus; therefore, the electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group will have distinct effects on the chemical shifts of the aromatic protons and carbons. ucl.ac.uk

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. nih.gov Computational chemistry plays a vital role in the prediction and understanding of the NLO properties of molecules. For this compound, DFT calculations can be used to determine its first hyperpolarizability (β), a key indicator of second-order NLO activity. rsc.orgnorthwestern.edu

The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (methylsulfonyl) on the aniline framework suggests that this compound could possess NLO properties. This "push-pull" electronic structure can lead to a significant intramolecular charge transfer upon excitation, which is a prerequisite for a large hyperpolarizability. rsc.org Theoretical studies can quantify this effect and predict the potential of this molecule for NLO applications. google.com

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state analysis can provide a detailed understanding of the reaction kinetics and thermodynamics.

Applications in Organic Synthesis As a Building Block

Precursor in Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. While direct evidence of 2-Ethoxy-4-(methylsulfonyl)aniline as a starting material for a wide array of heterocycles is limited in publicly available literature, its structural motifs are present in numerous significant compounds, suggesting its potential as a key intermediate.

The indole (B1671886) scaffold is a privileged structure in many biologically active compounds. The synthesis of indole derivatives often involves the cyclization of substituted anilines. For instance, processes for preparing indoles can start from aniline (B41778) derivatives which undergo reactions to form the characteristic fused ring system. google.com A common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. While a direct synthesis of an indole starting from this compound is not explicitly detailed in the searched literature, the preparation of high-purity indoles often involves multi-step syntheses starting from functionalized aniline precursors. google.com The presence of both electron-donating and electron-withdrawing groups in this compound makes it a plausible candidate for the synthesis of highly substituted indole derivatives.

Quinazoline (B50416) and its derivatives are another important class of heterocyclic compounds with a broad range of applications. The synthesis of quinazolines can be achieved through various methods, often starting from anthranilic acid derivatives or other substituted anilines. google.comgoogle.com For example, 4-anilinoquinazoline (B1210976) derivatives have been synthesized and show important biological activities. google.com A patent describes the synthesis of quinazoline compounds where a key step involves the reaction of a substituted aniline. google.com Although a direct synthetic route from this compound to a quinazoline is not specified, the general synthetic strategies for quinazolines often rely on the availability of functionalized anilines, highlighting the potential utility of this compound. For instance, a patent details the preparation of 4-substituted p-methylsulfonamidoanilino-quinazoline derivatives, which, while not starting from the exact target compound, underscores the relevance of the methylsulfonyl aniline moiety in this class of heterocycles. patsnap.com

Triazole and pyrimidine (B1678525) rings are integral components of many pharmaceutical agents. The synthesis of these heterocycles can be accomplished through various cyclization strategies. Patents describe processes for preparing 1,2,3-triazole compounds and google.commdpi.comgoogle.comtriazolo[1,5-c]pyrimidine derivatives. google.comgoogle.com These syntheses often involve multi-step sequences where functionalized precursors are key. The amino group of this compound could serve as a handle for introducing the necessary functionalities to build these five- and six-membered heterocyclic rings. The synthesis of highly functionalized 2,4-diaminoquinazolines, which are related to pyrimidines, has been reported to yield compounds with significant biological activity. nih.gov

The synthesis of fused heterocyclic systems such as thieno[2,3-b:4,5-b']dipyridines represents a significant challenge in organic synthesis. While the direct synthesis of this specific scaffold from this compound is not documented in the available literature, the synthesis of related thieno[2,3-b]pyridine (B153569) derivatives is well-established. mdpi.com These syntheses often involve the construction of the thiophene (B33073) ring onto a pre-existing pyridine (B92270) core or vice versa. The functional groups present in this compound could potentially be manipulated to participate in the complex cyclization reactions required to form such fused systems.

Role in the Construction of Multi-functionalized Organic Molecules

The distinct electronic properties of the substituents on this compound make it an attractive starting point for creating multi-functionalized organic molecules. The interplay between the electron-donating ethoxy group and the electron-withdrawing methylsulfonyl group can be exploited to direct further chemical transformations and to fine-tune the properties of the final products. For example, the synthesis of highly functionalized 2,4-diaminoquinazolines has been achieved, leading to compounds with diverse biological activities. nih.gov The aniline moiety can be readily derivatized to introduce a wide range of other functional groups, leading to complex molecules with potential applications in various fields of chemistry.

Engineering of Specific Pharmacophores (Focus on chemical moiety, not biological activity)

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound core itself represents a specific pharmacophoric pattern. The spatial arrangement of the hydrogen bond donor (amino group), hydrogen bond acceptor (sulfonyl oxygen atoms), and the aromatic ring with its specific substitution pattern can be a key element for interaction with biological targets. By using this compound as a scaffold, medicinal chemists can design and synthesize molecules with precisely engineered pharmacophores. For instance, the synthesis of 1,2,4-triazole (B32235) derivatives has been a subject of interest for developing new therapeutic agents. justia.com The aniline group can be a key attachment point for building out these complex structures, allowing for the systematic exploration of the chemical space around this core moiety.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

The current body of scientific literature establishes 2-Ethoxy-4-(methylsulfonyl)aniline and its structural analogs, such as 5-(ethylsulfonyl)-2-methoxyaniline (B1360015), as crucial building blocks in synthetic and medicinal chemistry. The core structure, a substituted aniline (B41778) containing both an alkoxy and a sulfonyl group, is recognized as a significant pharmacophoric fragment. This is evidenced by its presence in numerous compounds investigated for a range of biological activities, most notably as potent enzyme inhibitors. nih.gov Research highlights the utility of this scaffold in the design of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in anti-angiogenic cancer therapy. nih.gov While the synthesis for the closely related 5-(ethylsulfonyl)-2-methoxyaniline has been detailed, demonstrating a four-step process from 4-methoxybenzene-1-sulfonyl chloride, a dedicated, comprehensive study on the synthesis and properties of the title compound remains less explored. nih.gov The academic consensus points to the value of this molecular architecture, primarily as an intermediate for creating more complex, biologically active molecules rather than as an end-product itself.

Unexplored Synthetic Routes and Methodologies

While classical methods for aniline synthesis are well-established, the specific preparation of this compound could benefit from the application of modern, more efficient synthetic strategies. Many advanced methodologies developed for substituted anilines and aryl sulfones have not yet been specifically applied to this target compound. Future research should focus on exploring these avenues to potentially improve yield, reduce step counts, and enhance substrate scope and functional group tolerance.

Table 1: Potential Unexplored Synthetic Methodologies

| Methodology | Description | Potential Advantage for Synthesis | Citation |

|---|---|---|---|

| Visible-Light-Mediated Sulfonylation | A strategy that uses visible light to facilitate the reaction between anilines and sulfonylation reagents like sulfonyl fluorides. | Offers mild reaction conditions and the use of stable, modifiable sulfonylation reagents, which could be advantageous for late-stage functionalization. | nih.gov |

| Rearrangement of Arylsulfamates | A thermal or catalyzed rearrangement of N-sulfamated anilines to produce para-sulfonyl anilines. | Provides a direct route to the desired substitution pattern, potentially starting from a readily available aniline precursor. | researchgate.net |

| Gold-Catalyzed Three-Component Reaction | Domino reaction involving the selective activation of two different alkynes by a gold catalyst to construct the substituted aniline ring. | Could enable a highly convergent and atom-economical synthesis from simple, acyclic precursors. | rawdatalibrary.net |

| Amination of Quinone Imine Ketals | A Brønsted acid-catalyzed reaction that achieves meta-amination of anisidine derivatives. | While the target is a para-sulfonyl aniline, exploring variations of this regioselective C-H activation could offer novel synthetic disconnections. | nih.gov |

| Copper-Catalyzed Remote Sulfonylation | A heterogeneous copper-catalyzed C-H functionalization that allows for sulfonylation at a position remote from the directing group on an aniline derivative. | This method could provide a direct route to functionalize a pre-existing 2-ethoxyaniline at the C4 position, streamlining the synthesis. | mdpi.com |

Advanced Computational Studies for Enhanced Understanding

To date, dedicated computational studies on this compound are scarce in the literature. Advanced computational modeling would be invaluable for elucidating its electronic structure, predicting its physicochemical properties, and guiding the design of new derivatives. Such in silico studies could accelerate research and reduce the need for extensive empirical screening.

Table 2: Proposed Computational Research Areas

| Study Type | Objective | Rationale and Expected Outcome | Related Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | To calculate electronic properties, such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and atomic charges. | Understanding the molecule's reactivity, stability, and sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting its behavior in chemical reactions and biological systems. | mdpi.comresearchgate.net |

| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | To build mathematical models correlating molecular descriptors with biological activity or physical properties (e.g., lipophilicity, solubility). | To predict the properties of hypothetical derivatives, enabling the rational design of new compounds with improved pharmacokinetic profiles or enhanced biological activity. | nih.gov |

| Molecular Docking | To simulate the binding of the compound and its potential derivatives into the active sites of relevant biological targets (e.g., VEGFR2, other kinases). | To predict binding affinities and conformations, providing insight into the structural basis of its pharmacological activity and guiding the design of more potent and selective inhibitors. | mdpi.comnih.gov |

Potential for New Chemical Transformations and Derivative Design

The molecular structure of this compound offers multiple sites for chemical modification, presenting a rich platform for the creation of novel derivatives. Future research should systematically explore these transformations to build libraries of new chemical entities for screening.

N-Functionalization: The primary amine group is a key reactive site for transformations such as acylation, alkylation, sulfonylation, and participation in C-N cross-coupling reactions to introduce diverse substituents.

Isosteric Replacement: A significant avenue for future design involves the isosteric replacement of the aniline ring. nih.gov Replacing the planar, metabolically susceptible aniline moiety with saturated, three-dimensional carbocyclic mimics like bicyclo[1.1.1]pentane could lead to derivatives with improved metabolic stability and novel intellectual property profiles. nih.gov

SuFEx Click Chemistry: The sulfonyl group can be a platform for diversification. By synthesizing the analog as a sulfonyl fluoride (B91410) (R-SO₂F), it can be used in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.org This would allow for the rapid and efficient connection to various nucleophiles, creating a diverse library of derivatives with high yields and functional group tolerance. acs.org

Modification of the Alkoxy Group: The ethoxy group could be varied (e.g., methoxy (B1213986), propoxy, or more complex chains) to fine-tune solubility, lipophilicity, and steric interactions within a target binding pocket. nih.govnih.gov

Role in Advanced Materials Science (if not related to biological activity)

Beyond its established role in medicinal chemistry, the application of this compound in materials science is an entirely unexplored frontier. The inherent functionalities of the molecule suggest potential for its use as a monomer in the synthesis of advanced polymers.

Sulfone-containing polymers are known for their high thermal stability and desirable mechanical properties, while polyanilines are a cornerstone of conducting polymer research. mdpi.com Therefore, this compound could be investigated as a novel monomer for creating functional polymers. The polymerization of the aniline moiety could lead to a polyaniline backbone, with the ethoxy and methylsulfonyl groups acting as pendant functional groups. These groups could impart unique properties to the resulting material, such as:

Enhanced Solubility: The ethoxy group may improve the processability of the resulting polymer by increasing its solubility in common organic solvents.

Modified Electronic Properties: The electron-withdrawing methylsulfonyl group could significantly alter the electronic bandgap and conductivity of the polyaniline chain.

Improved Thermal Stability: The incorporation of the sulfone moiety is a common strategy for increasing the thermal resistance of polymers.

Future research should focus on the polymerization of this compound and the characterization of the resulting material's thermal, electronic, and morphological properties to assess its potential in applications like organic electronics, specialty coatings, or high-performance membranes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethoxy-4-(methylsulfonyl)aniline, and what are the critical reaction conditions?

- Answer: A four-step synthesis starting from 4-methoxybenzene-1-sulfonyl chloride has been reported for structurally similar compounds. Key steps include:

- Sulfonation: Na₂SO₃ and NaHCO₃ in H₂O/THF (10:1) at 0°C to room temperature .

- Ethylation: Ethyl iodide (EtI) in methanol under reflux .

- Nitration: Concentrated HNO₃ at 100°C to avoid dinitro byproducts .

- Reduction: Hydrogenation with 10% Pd/C to yield the final aniline derivative .

- Typical Yield: ~59% overall yield after optimization .

Q. What spectroscopic methods confirm the structure of this compound?

- Answer:

- ¹H NMR (CDCl₃): Characteristic signals include aromatic protons (δ 6.8–7.5 ppm), ethoxy group protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), and methylsulfonyl protons (singlet at δ 3.0–3.2 ppm) .

- IR Spectroscopy: Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and amino (N–H, ~3400 cm⁻¹) groups .

Q. What purification techniques are effective for isolating this compound?

- Answer:

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients to separate polar intermediates .

- Recrystallization: Use methanol or ethanol to purify the final product .

Advanced Research Questions

Q. How can researchers optimize yields when nitro group competition occurs during nitration?

- Answer: Adjusting nitration conditions is critical:

- Temperature Control: Lower temperatures (60°C) reduce dinitro byproduct formation .

- Acid Composition: Avoid HNO₃/H₂SO₄ mixtures; use pure HNO₃ to suppress over-nitration .

- Monitoring: Real-time HPLC or TLC ensures reaction progression without side products .

Q. What strategies mitigate steric hindrance in electrophilic substitutions of this compound?

- Answer:

- Directing Group Effects: The ethoxy group (-OCH₂CH₃) is ortho/para-directing, while the methylsulfonyl (-SO₂CH₃) is meta-directing. Computational modeling (e.g., DFT) predicts regioselectivity in substitutions .

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance electrophile accessibility to reactive sites .

Q. How do electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Answer:

- Electron-Withdrawing Sulfonyl Group: Reduces electron density on the aromatic ring, favoring Suzuki-Miyaura couplings with electron-rich boronic acids .

- Ethoxy Group Stabilization: Enhances solubility in organic phases, facilitating catalytic cycles .

Q. What computational approaches model substituent effects on this compound’s properties?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.